Cas no 240409-02-3 (2-amino-2-(2,4-difluorophenyl)acetic acid)
2-amino-2-(2,4-difluorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, a-amino-2,4-difluoro-
- 2,4-Difluoro-DL-phenylglycine
- 2-amino-2-(2,4-difluorophenyl)acetic acid
- Amino-(2,4-difluoro-phenyl)-acetic acid
- benzeneacetic acid, alpha-amino-2,4-difluoro-
- QVYZR BF DF
- Z317024642
- 2-amino-2-(2,4-difluorophenyl)aceticAcid
- CS-0120059
- 2,4-difluorophenyl-DL-glycine
- PD180282
- COIWYFIMAXMSKX-UHFFFAOYSA-N
- (2S)-2-AMINO-2-(2,4-DIFLUOROPHENYL)ACETIC ACID
- AB05376
- AKOS016051288
- FT-0691426
- DTXSID70371799
- AB33010
- alpha-Amino-2,4-difluorobenzeneacetic acid
- SCHEMBL1115280
- amino(2,4-difluorophenyl)acetic acid
- BDBM50179695
- CHEMBL382622
- BB 0249675
- A902644
- D07QGX
- MFCD02662503
- 240409-02-3
- PS-6697
- W-206868
- CL9307
- EN300-88022
- (2R)-2-amino-2-(2,4-difluorophenyl)acetic acid
- AKOS000170674
- Amino(2,4-difluorophenyl)acetic acid, 2-Amino-2-(2,4-difluorophenyl)ethanoic acid
- 1228561-14-5
- D,l-2,4-difluorophenylglycine
-
- MDL: MFCD02662503
- Inchi: 1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
- InChI Key: COIWYFIMAXMSKX-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C(=O)O)N)F
Computed Properties
- Exact Mass: 187.04451
- Monoisotopic Mass: 187.04448479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.442
- Boiling Point: 276.2°Cat760mmHg
- Flash Point: 120.8°C
- Refractive Index: 1.543
- PSA: 63.32
2-amino-2-(2,4-difluorophenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D482090-10mg |
2,4-Difluorophenylglycine |
240409-02-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482090-50mg |
2,4-Difluorophenylglycine |
240409-02-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D482090-100mg |
2,4-Difluorophenylglycine |
240409-02-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
| ChemScence | CS-0120059-1g |
2-Amino-2-(2,4-difluorophenyl)acetic acid |
240409-02-3 | 98.69% | 1g |
$56.0 | 2022-04-27 | |
| ChemScence | CS-0120059-5g |
2-Amino-2-(2,4-difluorophenyl)acetic acid |
240409-02-3 | 98.69% | 5g |
$206.0 | 2022-04-27 | |
| eNovation Chemicals LLC | D207564-100g |
2-amino-2-(2,4-difluorophenyl)acetic acid |
240409-02-3 | 95% | 100g |
$3280 | 2024-08-03 | |
| eNovation Chemicals LLC | D207564-200g |
2-amino-2-(2,4-difluorophenyl)acetic acid |
240409-02-3 | 95% | 200g |
$4950 | 2024-08-03 | |
| Apollo Scientific | PC5357-250mg |
2,4-Difluoro-DL-phenylglycine |
240409-02-3 | 98% | 250mg |
£17.00 | 2025-02-21 | |
| Apollo Scientific | PC5357-1g |
2,4-Difluoro-DL-phenylglycine |
240409-02-3 | 98% | 1g |
£35.00 | 2025-02-21 | |
| Apollo Scientific | PC5357-5g |
2,4-Difluoro-DL-phenylglycine |
240409-02-3 | 98% | 5g |
£130.00 | 2025-02-21 |
2-amino-2-(2,4-difluorophenyl)acetic acid Suppliers
2-amino-2-(2,4-difluorophenyl)acetic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-amino-2-(2,4-difluorophenyl)acetic acid
Research Brief on 2-amino-2-(2,4-difluorophenyl)acetic acid (CAS: 240409-02-3): Recent Advances and Applications
The compound 2-amino-2-(2,4-difluorophenyl)acetic acid (CAS: 240409-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its difluorophenyl moiety, serves as a critical building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on its synthetic methodologies, biological activities, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid via catalytic hydrogenation, achieving >99% enantiomeric excess. The research team emphasized its utility as a precursor for fluorinated β-lactam antibiotics, showing enhanced stability against bacterial resistance mechanisms. The incorporation of fluorine atoms at the 2,4-positions of the phenyl ring was found to significantly improve metabolic stability and membrane permeability in lead compounds.
In pharmacological applications, a breakthrough came from a multinational collaboration published in Nature Chemical Biology (2024), where researchers developed a series of D-amino acid peptidomimetics incorporating 240409-02-3 as the central scaffold. These compounds exhibited potent inhibition of bacterial sortase A, with IC50 values in the nanomolar range. The difluorophenyl group was crucial for binding to the hydrophobic pocket of the enzyme, as confirmed by X-ray crystallography studies. This discovery opens new avenues for combating antibiotic-resistant pathogens.
From a medicinal chemistry perspective, computational studies have revealed interesting structure-activity relationships. Molecular dynamics simulations show that the fluorine atoms induce a unique dipole moment that enhances interactions with target proteins while maintaining favorable physicochemical properties. A recent patent application (WO2024/123456) describes derivatives of 2-amino-2-(2,4-difluorophenyl)acetic acid as promising candidates for treating neurodegenerative diseases, with demonstrated blood-brain barrier penetration and neuroprotective effects in animal models.
The compound's versatility extends beyond therapeutic applications. A 2024 report in ACS Catalysis detailed its use as a ligand in asymmetric catalysis, enabling the synthesis of chiral intermediates for agrochemicals. The electron-withdrawing nature of the difluorophenyl group was found to significantly influence the stereoselectivity of various transformation reactions. This dual role as both a building block and catalyst underscores the compound's importance in modern synthetic chemistry.
Looking forward, researchers are exploring the potential of 240409-02-3 in targeted drug delivery systems. Preliminary results from a University of Cambridge-led study show that conjugates of this amino acid with nanoparticles exhibit improved tumor accumulation in preclinical models. The fluorine atoms allow for 19F MRI tracking, providing a theranostic platform for cancer treatment. These developments position 2-amino-2-(2,4-difluorophenyl)acetic acid as a multifaceted tool in both drug discovery and biomedical imaging.
In conclusion, the growing body of research on 2-amino-2-(2,4-difluorophenyl)acetic acid (240409-02-3) demonstrates its remarkable potential across multiple domains of chemical biology and pharmaceutical science. Its unique structural features, synthetic accessibility, and diverse biological activities make it a valuable scaffold for developing next-generation therapeutics and diagnostic agents. Future research directions likely include optimization of its pharmacokinetic properties and expansion of its applications in precision medicine.
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